molecular formula C10H11ClN2 B2779008 3-(tert-Butyl)-6-chloropicolinonitrile CAS No. 2090123-47-8

3-(tert-Butyl)-6-chloropicolinonitrile

Cat. No.: B2779008
CAS No.: 2090123-47-8
M. Wt: 194.66
InChI Key: LCQPJPFKTSGYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-6-chloropicolinonitrile is an organic compound that belongs to the class of picolinonitriles. It features a tert-butyl group and a chlorine atom attached to a pyridine ring, making it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-chloropicolinonitrile typically involves the chlorination of 3-(tert-Butyl)picolinonitrile. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Substitution Reactions: Starting from 3-(tert-Butyl)picolinonitrile and introducing the chlorine atom via substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-6-chloropicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(tert-Butyl)-6-chloropicolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-6-chloropicolinonitrile involves its interaction with specific molecular targets. The tert-butyl group and chlorine atom influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)picolinonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-Chloropicolinonitrile: Lacks the tert-butyl group, affecting its steric properties and reactivity.

    3-(tert-Butyl)-5-chloropicolinonitrile: Similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.

Uniqueness

3-(tert-Butyl)-6-chloropicolinonitrile is unique due to the combined presence of the tert-butyl group and chlorine atom, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

3-tert-butyl-6-chloropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-10(2,3)7-4-5-9(11)13-8(7)6-12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQPJPFKTSGYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.